4-[(3-Bromobenzyl)oxy]benzoic acid
Description
Properties
IUPAC Name |
4-[(3-bromophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPOODVGKYUSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromobenzyl)oxy]benzoic acid typically involves the reaction of 3-bromobenzyl alcohol with 4-hydroxybenzoic acid. This reaction is often facilitated by the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzoic acid attacks the bromine-substituted carbon of 3-bromobenzyl alcohol, resulting in the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for 4-[(3-Bromobenzyl)oxy]benzoic acid are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromobenzyl)oxy]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding benzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: 4-[(3-Bromobenzyl)oxy]benzoic acid can be converted to 4-[(3-carboxybenzyl)oxy]benzoic acid.
Reduction: The product would be 4-[(3-hydroxybenzyl)oxy]benzoic acid.
Substitution: Depending on the nucleophile, products like 4-[(3-aminobenzyl)oxy]benzoic acid or 4-[(3-thiobenzyl)oxy]benzoic acid can be formed.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
4-[(3-Bromobenzyl)oxy]benzoic acid serves as a versatile building block in organic synthesis. It is commonly utilized in the construction of more complex molecules through various chemical reactions, including:
- Substitution Reactions: The bromine atom can be substituted with nucleophiles, allowing for the creation of diverse derivatives.
- Esterification: The carboxylic acid group can react with alcohols to form esters, which are valuable in various chemical processes.
- Reduction Reactions: The compound can be reduced to yield alcohol derivatives, expanding its utility in synthetic chemistry.
Table 1: Common Reactions Involving 4-[(3-Bromobenzyl)oxy]benzoic Acid
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Replacement of bromine with nucleophiles | Amines, thiols |
| Esterification | Formation of esters from carboxylic acids and alcohols | Alcohols, sulfuric acid |
| Reduction | Conversion of carboxylic acid to alcohol | Lithium aluminum hydride (LiAlH4) |
Biochemical Applications
2. Enzyme Interaction Studies:
In biochemistry, 4-[(3-Bromobenzyl)oxy]benzoic acid is employed as a probe to study enzyme interactions. Its ability to modify enzyme activity makes it a valuable tool for understanding biochemical pathways and mechanisms.
Case Study: Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 4-[(3-Bromobenzyl)oxy]benzoic acid. For instance, derivatives have shown effectiveness against Gram-positive bacteria, indicating potential applications in developing new antibacterial agents .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-[(3-Bromobenzyl)oxy]benzoic acid | Staphylococcus aureus | 50 µg/mL |
| Related derivative | Bacillus subtilis | 25 µg/mL |
Industrial Applications
3. Material Science:
The compound is also utilized in the synthesis of specialty chemicals and materials. Its unique structure allows it to participate in polymerization reactions, contributing to the development of new materials with desirable properties.
4. Pharmaceutical Development:
Research indicates that derivatives of 4-[(3-Bromobenzyl)oxy]benzoic acid may possess therapeutic potential. The bromine atom's reactivity can be harnessed to create novel pharmaceutical compounds targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-[(3-Bromobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target. Additionally, the benzylic ether linkage can facilitate interactions with hydrophobic pockets in proteins, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromobenzyl)oxy]benzoic acid
- 3-[(3-Bromobenzyl)oxy]benzoic acid
- 4-[(3-Chlorobenzyl)oxy]benzoic acid
Uniqueness
4-[(3-Bromobenzyl)oxy]benzoic acid is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The presence of the bromine atom at the 3-position on the benzyl group provides distinct electronic and steric properties compared to its analogs, making it a valuable compound in research and industrial applications .
Biological Activity
Overview
4-[(3-Bromobenzyl)oxy]benzoic acid, also known by its CAS number 860597-31-5, is an aromatic compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-[(3-Bromobenzyl)oxy]benzoic acid features a bromobenzyl group attached to a benzoic acid moiety. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, studies have shown that brominated derivatives can enhance antimicrobial effects due to their ability to disrupt microbial membranes or interfere with metabolic processes .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Bromophenyl derivative | Antibacterial | 32 µg/mL |
| 4-[(3-Bromobenzyl)oxy]benzoic acid | Potentially active | TBD |
Antioxidant Activity
The antioxidant potential of 4-[(3-Bromobenzyl)oxy]benzoic acid has been evaluated using various assays. Compounds with similar structural motifs have demonstrated significant free radical scavenging abilities, suggesting that this compound may also possess protective properties against oxidative stress .
Table 2: Antioxidant Activity Assay Results
The biological activity of 4-[(3-Bromobenzyl)oxy]benzoic acid likely involves interaction with specific molecular targets. For example, it may modulate enzyme activity or receptor binding, influencing pathways related to inflammation and cellular proliferation. The presence of the bromine atom can enhance lipophilicity, potentially improving membrane permeability and bioavailability .
Study on Antimicrobial Efficacy
In a recent study, derivatives of benzoic acid were synthesized and evaluated for their antimicrobial efficacy against various bacterial strains. The results indicated that the presence of halogen substituents, including bromine, significantly improved antibacterial activity compared to non-halogenated analogs .
Study on Antioxidant Properties
Another study focused on the antioxidant properties of substituted benzoic acids, including those with brominated side chains. The findings demonstrated a correlation between the degree of substitution and antioxidant capacity, suggesting that 4-[(3-Bromobenzyl)oxy]benzoic acid could be a candidate for further exploration in oxidative stress-related conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
